Home > Products > Screening Compounds P74125 > Beta-Amyloid (26-37)
Beta-Amyloid (26-37) -

Beta-Amyloid (26-37)

Catalog Number: EVT-247337
CAS Number:
Molecular Formula:
Molecular Weight: 1159.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-Amyloid peptides are produced through the proteolytic cleavage of the amyloid precursor protein. The cleavage is mediated by beta-secretase and gamma-secretase enzymes, resulting in various lengths of amyloid-beta peptides, with Beta-Amyloid (26-37) being one of the shorter fragments. This specific fragment has been studied for its structural properties and biological activity, particularly concerning its role in neurodegenerative diseases.

Classification

Beta-Amyloid (26-37) can be classified as a neurotoxic peptide that is part of a broader category known as amyloid-beta peptides. These peptides are characterized by their propensity to misfold and aggregate, forming insoluble fibrils that contribute to neurodegeneration. The classification extends to various oligomeric forms, which have distinct biological activities compared to their fibrillar counterparts.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (26-37) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support.

  1. Solid-Phase Peptide Synthesis:
    • The process begins with a resin-bound amino acid, where subsequent amino acids are added using coupling reagents such as hydroxybenzotriazole and benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate.
    • Each coupling step is followed by deprotection and washing steps to ensure high purity.
  2. Purification:
    • After synthesis, crude peptides are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on hydrophobicity.
    • Various solvents such as acetonitrile and trifluoroacetic acid are used during purification to achieve high purity levels, often exceeding 90% .

Technical Details

The synthesis may involve specific modifications to enhance solubility or reduce aggregation during purification. For instance, using cationic tags or pseudoprolines can improve yields and facilitate purification processes . Characterization methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of synthesized peptides .

Molecular Structure Analysis

Structure

The molecular structure of Beta-Amyloid (26-37) can be described as follows:

  • Amino Acid Sequence: The sequence consists of 12 amino acids: Glutamic Acid - Glycine - Valine - Valine - Isoleucine - Alanine - Leucine - Glutamine - Proline - Phenylalanine - Serine - Methionine.
  • Conformation: In solution, this fragment tends to adopt a predominantly random coil structure but can transition into beta-sheet configurations under aggregation conditions.

Data

Studies utilizing nuclear magnetic resonance spectroscopy have shown that fragments like Beta-Amyloid (26-37) can exhibit significant conformational flexibility, impacting their aggregation behavior and biological activity .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (26-37) participates in several key reactions within biological systems:

  1. Aggregation: Under physiological conditions, this peptide can undergo self-association leading to oligomer formation, which is believed to be neurotoxic.
  2. Interaction with Proteins: It has been shown to interact with various neuronal proteins, potentially altering their function and contributing to neurodegenerative processes.

Technical Details

The aggregation kinetics can be studied using techniques such as thioflavin T assays or transmission electron microscopy, which provide insights into the rate and morphology of fibril formation .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (26-37) exerts its effects involves several steps:

  1. Formation of Oligomers: The peptide aggregates into oligomeric forms that are more toxic than monomeric or fibrillar states.
  2. Neurotoxicity: These oligomers disrupt synaptic function and induce neuronal apoptosis through various signaling pathways, including activation of kinases like glycogen synthase kinase 3 .
  3. Inflammatory Response: The presence of aggregated forms can trigger an inflammatory response in surrounding glial cells, exacerbating neuronal damage.

Data

Experimental models have demonstrated that exposure to oligomeric forms of Beta-Amyloid leads to increased phosphorylation of tau proteins and synaptic dysfunction, both hallmarks of Alzheimer's disease pathology .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,300 Da for Beta-Amyloid (26-37).
  • Solubility: Generally low solubility in aqueous solutions but can be enhanced through chemical modifications.

Chemical Properties

  • Stability: The peptide is sensitive to environmental factors such as pH and temperature, which can influence its aggregation behavior.
  • Reactivity: Exhibits reactivity with metal ions and other biomolecules that may affect its neurotoxic properties.

Relevant data indicate that modifications in pH or ionic strength can significantly alter the aggregation propensity of this peptide .

Applications

Scientific Uses

Beta-Amyloid (26-37) has several applications in scientific research:

  1. Modeling Alzheimer's Disease: It serves as a crucial component in studies aimed at understanding amyloid pathology and developing therapeutic strategies.
  2. Drug Development: Researchers investigate potential inhibitors that could prevent aggregation or mitigate toxicity associated with Beta-Amyloid peptides.
  3. Biomarker Studies: Due to its role in Alzheimer's disease, it may be explored as a biomarker for early diagnosis or progression monitoring.
Historical Context and Theoretical Frameworks

Evolution of the Amyloid Cascade Hypothesis in Alzheimer’s Disease Research

The amyloid cascade hypothesis, first formally articulated by Hardy and Higgins in 1992, posits that the deposition of amyloid-β (Aβ) is the initiating pathological event in Alzheimer's disease (AD), triggering neurofibrillary tangle formation, synaptic dysfunction, neuronal death, and cognitive decline [1] [5]. This theoretical framework emerged from key foundational discoveries: In 1984, Glenner and Wong successfully isolated and sequenced Aβ from cerebrovascular deposits in Alzheimer's patients and Down syndrome cases, revealing its identity as a 4-kDa peptide derived from a larger precursor protein [3] [5]. Subsequent genetic studies of familial Alzheimer's disease (FAD) provided robust validation, demonstrating that mutations in three genes – APP (Amyloid Precursor Protein), PSEN1 (Presenilin 1), and PSEN2 (Presenilin 2) – invariably led to increased Aβ production, particularly the more amyloidogenic Aβ42 isoform, or an elevated Aβ42/Aβ40 ratio [1] [5] [6]. The discovery that Down syndrome (Trisomy 21) patients, carrying an extra copy of the APP gene located on chromosome 21, consistently developed AD neuropathology further cemented Aβ's central role [5] [6].

Table 1: Evolution of the Amyloid Cascade Hypothesis

Time PeriodKey AdvancementsMajor Supporting EvidenceTheoretical Implications
1984Isolation and sequencing of Aβ from meningovascular deposits [3] [5]Identification of Aβ as core component of amyloid depositsEstablished Aβ as primary target for AD research
Early 1990sIdentification of FAD mutations in APP, PSEN1, PSEN2 [5]Mutations directly increase Aβ production or Aβ42/Aβ40 ratioProvided genetic causation linking Aβ dysregulation to AD pathogenesis
1992Formal proposal of Amyloid Cascade Hypothesis [1] [5]Synthesis of biochemical and genetic evidenceFramed Aβ accumulation as the primary driver of downstream AD pathology (tau, neurodegeneration, cognition)
2000s-2010sDevelopment of Aβ PET imaging (PIB, florbetapir, etc.) [9]Visualization of Aβ accumulation in living brain; Detection 10-20 years pre-symptoms; Correlation with pathology [9]Enabled staging of AD continuum; Revealed long preclinical phase
2020sSuccess of anti-Aβ monoclonal antibodies (Lecanemab, Donanemab) [5]Aβ plaque reduction correlated with modest slowing of cognitive decline in early AD patientsProvided clinical proof-of-concept for amyloid-lowering therapeutics; Validated core tenets of hypothesis

However, the amyloid hypothesis has undergone significant refinement. A major challenge was the weak correlation between plaque burden and clinical dementia severity observed in post-mortem studies [1]. This led to the recognition that soluble Aβ oligomers, rather than insoluble fibrils within plaques, are likely the primary mediators of synaptic toxicity [5] [6]. The hypothesis evolved to incorporate the temporal sequence of biomarker changes, with Aβ accumulation (detectable by PET or CSF biomarkers) occurring upstream of tau pathology spread and neurodegeneration, beginning potentially decades before symptom onset [6] [9]. This formed the basis for the NIA-AA research framework defining AD biologically (A+T+) irrespective of clinical stage [9]. Crucially, the recent success of anti-Aβ monoclonal antibodies (Aducanumab, Lecanemab, Donanemab) in reducing amyloid plaques and moderately slowing cognitive decline in early AD clinical trials has provided significant, though not absolute, clinical validation for the core principle that Aβ is a key therapeutic target [5] [6]. These trials also highlighted that intervening early in the disease continuum is likely critical for efficacy [5] [6].

Role of Beta-Amyloid Fragments in Neurodegenerative Disease Paradigms

While full-length Aβ peptides (particularly Aβ40 and Aβ42) are the primary focus of AD research, shorter proteolytic fragments, including beta-amyloid (26-37) [Aβ(26-37)], are increasingly recognized as biologically active contributors to pathology across neurodegenerative conditions [4] [6] [10]. Aβ(26-37) is a C-terminal hydrophobic fragment encompassing the amino acid sequence (NH₂)-GSNKGAIIGLMV-(COOH) [10]. Its generation can occur through alternative proteolytic processing of full-length Aβ (e.g., by neprilysin or other peptidases) or potentially through direct cleavage from APP or C-terminal fragments [6]. This fragment retains the highly aggregation-prone central hydrophobic cluster (CHC) (residues ~17-21) and the C-terminal hydrophobic domain (residues ~29-40/42) critical for β-sheet formation and amyloidogenesis [6] [10].

Research indicates Aβ(26-37) possesses intrinsic neurotoxic properties. Studies show it can induce neuronal death in vitro, potentially through mechanisms involving membrane disruption and mitochondrial dysfunction [10]. Its strong hydrophobicity facilitates interactions with lipid bilayers, potentially forming pore-like structures or destabilizing membranes [6] [10]. Furthermore, Aβ(26-37) can interact with and modulate the aggregation of full-length Aβ peptides. It may act as a seed or template for fibril formation or stabilize toxic oligomeric intermediates [6] [7]. This seeding activity is particularly relevant given the prion-like propagation observed in protein misfolding disorders [1] [6].

Importantly, Aβ fragments are implicated beyond AD. Retinal Aβ accumulation, including potentially fragments like Aβ(26-37), is a documented feature in Alzheimer's disease (AD), glaucoma, and age-related macular degeneration (AMD) [4]. In AD, retinal Aβ deposits, detected post-mortem and via curcumin-based in vivo imaging, show a topographical preference for the superior temporal quadrant and are associated with inner retinal layer thinning (Ganglion Cell Layer - GCL, Inner Plexiform Layer - IPL) and optic nerve degeneration [4]. These deposits correlate with cerebral Aβ burden, particularly in the primary visual cortex (V1), and precede irreversible neurodegeneration [4]. Aβ accumulation within melanopsin retinal ganglion cells (mRGCs) in AD retinas is linked to circadian rhythm dysfunction [4]. Similarly, in glaucoma models, Aβ (including fragments) contributes to increased RGC susceptibility to elevated intraocular pressure (IOP) and apoptosis [4]. In AMD, Aβ deposits are found within retinal pigment epithelium (RPE) cells and drusen, suggesting a role in disease progression [4]. This overlapping retinal pathology underscores the potential role of Aβ fragments like Aβ(26-37) as contributors to shared neurodegenerative mechanisms across different disorders affecting the brain and eye [4] [6].

Table 2: Role and Characteristics of Beta-Amyloid (26-37) Fragment

CharacteristicDetailsPathogenic RelevanceResearch & Therapeutic Implications
OriginProteolytic cleavage of full-length Aβ (e.g., Aβ40/42) by peptidases (e.g., neprilysin); Potential direct cleavage from APP/CTFsRepresents a pathway of Aβ metabolism; May accumulate under proteostatic failureTarget for enhancing clearance or blocking generation
SequenceGSNKGAIIGLMV (Derived from C-terminal end of full-length Aβ)Contains hydrophobic C-terminal domain (VGGVVIA - residues 31-37) critical for aggregationKey region for designing aggregation inhibitors
Structural PropertiesHigh hydrophobicity; Retains partial β-sheet propensityPromotes membrane interaction; Facilitates self-assembly and co-assembly with full-length AβUnderpins neurotoxicity mechanisms; Basis for probe/tracer development (e.g., for retinal imaging)
Neurotoxic MechanismsMembrane disruption; Mitochondrial dysfunction; Potentiation of full-length Aβ oligomer toxicityDirectly contributes to synaptic and neuronal damage; May amplify toxicity cascade initiated by full-length Aβ oligomersSuggests combined therapeutic targeting of full-length and fragment species
Aggregation RoleCan seed full-length Aβ aggregation; May stabilize toxic oligomeric intermediatesAccelerates amyloid plaque formation; Potentially prolongs presence of synaptotoxic oligomersInhibition of fragment-fragment or fragment-full-length interaction as therapeutic strategy
Retinal ManifestationsDetected in AD, glaucoma, AMD retinas; Associated with inner retinal layer degeneration [4]Suggests shared Aβ fragment pathology across CNS and eye; Potential early biomarker via retinal imagingRetina as accessible model for studying Aβ fragment dynamics and monitoring therapeutic interventions [4]

The exploration of Aβ fragments like Aβ(26-37) has also influenced therapeutic development. The design of disaggregating agents, such as 6-amino-2-naphthalenesulfonic acid (ANA), often targets the structural motifs also present in fragments like Aβ(26-37), particularly hydrophobic domains critical for β-sheet stability [7]. Nanoparticle delivery systems (e.g., biotin-PEG functionalized porous silicon nanoparticles - BCAP) designed to transport such agents across the blood-brain barrier highlight the importance of targeting diverse Aβ species, including potentially shorter, highly toxic fragments [7]. Understanding the specific biophysical and pathogenic properties of Aβ(26-37) thus informs strategies aimed at disrupting amyloid aggregation or neutralizing toxic species [6] [7].

Properties

Product Name

Beta-Amyloid (26-37)

Molecular Weight

1159.4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.